

An In-depth Technical Guide to Tetradecamethylhexasiloxane (C₁₄H₄₂O₅Si₆)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetradecamethylhexasiloxane**

Cat. No.: **B090760**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecamethylhexasiloxane, corresponding to the molecular formula C₁₄H₄₂O₅Si₆, is a linear siloxane polymer.^[1] As a member of the polydimethylsiloxane (PDMS) family, it is characterized by a backbone of repeating silicon-oxygen units with methyl groups attached to the silicon atoms.^[2] While primarily utilized in industrial applications as a component of silicone oils and as a foam suppressant, its properties are of interest to researchers in various fields, including materials science and, peripherally, pharmaceutical sciences, where silicone fluids are established as excipients.^{[3][4][5][6]} This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential relevance of **Tetradecamethylhexasiloxane** to the scientific and drug development community.

Physicochemical Properties

Tetradecamethylhexasiloxane is a colorless liquid that is stable and inert to many chemical reagents.^{[3][7]} It exhibits a relatively consistent viscosity over a wide temperature range.^{[3][7]}

Table 1: General and Physical Properties of **Tetradecamethylhexasiloxane**

Property	Value	Reference
Molecular Formula	C ₁₄ H ₄₂ O ₅ Si ₆	[1]
Molecular Weight	458.99 g/mol	[1]
CAS Registry Number	107-52-8	[1]
Appearance	Colorless liquid	[7]
Melting Point	-59 °C	[1]
Boiling Point	142 °C at 20 Torr	[1]
Density	0.8910 g/cm ³ at 20 °C	[3]
Refractive Index (nD20)	1.3948	[3]
Flash Point	118.33 °C	[3]

Table 2: Solubility and Spectroscopic Data of **Tetradecamethylhexasiloxane**

Property	Value	Reference
Solubility	Soluble in benzene and lighter hydrocarbons; slightly soluble in alcohol.[3][7]	[3][7]
¹³ C NMR	Spectral data available in databases such as SpectraBase.	
Mass Spectrometry	GC-MS data available from NIST Mass Spectrometry Data Center.	

Synthesis and Experimental Protocols

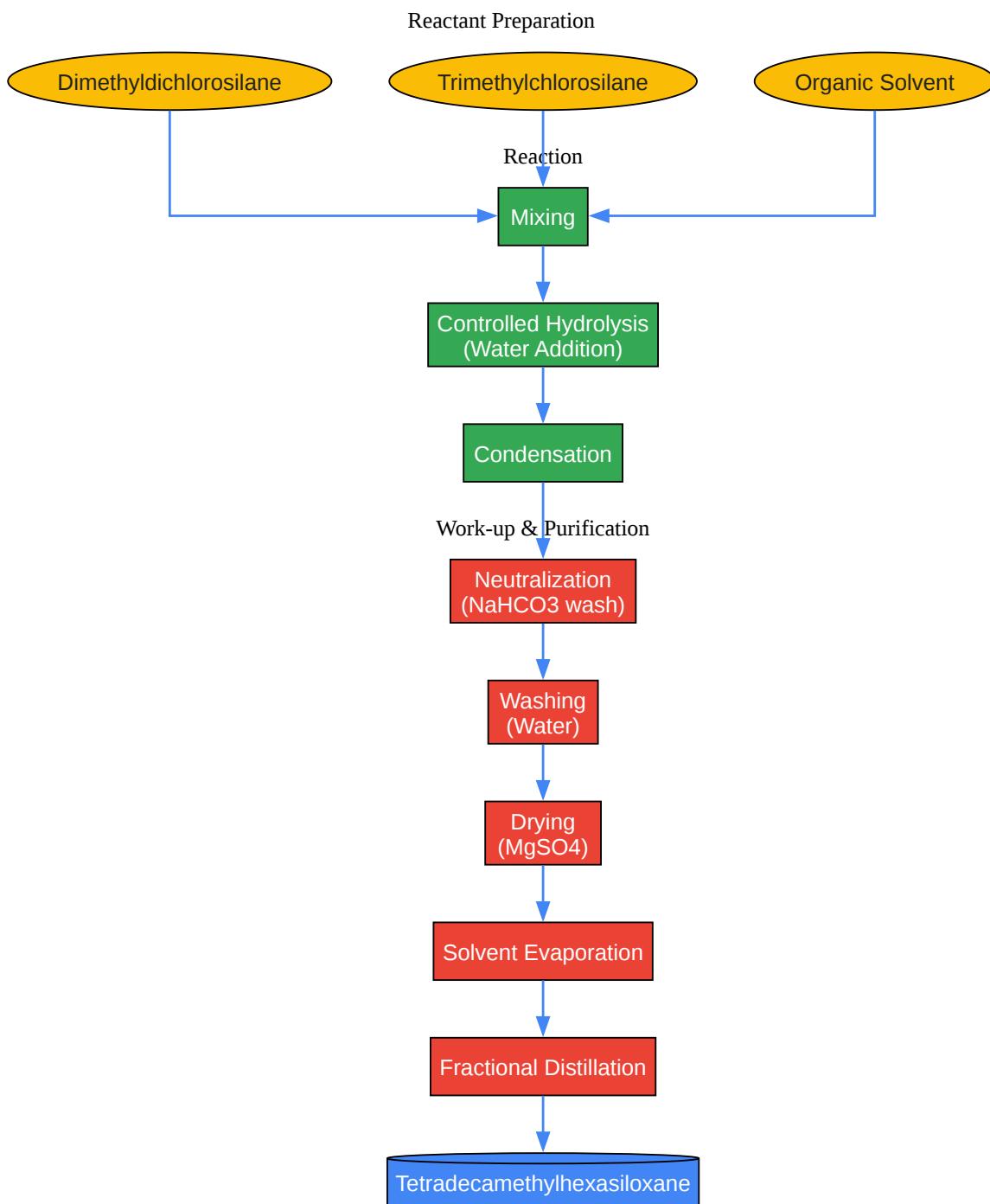
The synthesis of linear siloxanes like **Tetradecamethylhexasiloxane** can be achieved through several methods, primarily involving the hydrolysis and condensation of chlorosilane or alkoxy silane precursors.[3][8]

General Synthetic Approach: Hydrolysis of Silane Precursors

A common method for the preparation of linear siloxanes involves the co-hydrolysis of a mixture of di- and mono-functional silane monomers.^[3] The monofunctional silane acts as a chain-terminating unit, controlling the final polymer length.

Experimental Protocol: Synthesis of **Tetradecamethylhexasiloxane** via Cohydrolysis

Materials:


- Dimethyldichlorosilane ($(CH_3)_2SiCl_2$)
- Trimethylchlorosilane ($(CH_3)_3SiCl$)
- Water (deionized)
- Suitable organic solvent (e.g., toluene)
- Sodium bicarbonate (for neutralization)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- A calculated molar ratio of dimethyldichlorosilane and trimethylchlorosilane is dissolved in an organic solvent in a reaction vessel equipped with a stirrer, dropping funnel, and a condenser. The ratio of the reactants will determine the average chain length of the resulting siloxane.
- Water is added dropwise to the silane solution with vigorous stirring. The hydrolysis reaction is exothermic and produces hydrochloric acid as a byproduct. The temperature should be controlled using an ice bath.
- After the addition of water is complete, the mixture is stirred for an additional period to ensure the completion of the hydrolysis and condensation reactions.

- The reaction mixture is then neutralized by washing with a dilute solution of sodium bicarbonate, followed by washing with deionized water until the aqueous layer is neutral.
- The organic layer containing the siloxane polymer is separated and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The resulting crude siloxane oil is then purified by fractional distillation under vacuum to isolate **Tetradecamethylhexasiloxane**.

Diagram 1: Synthetic Workflow for **Tetradecamethylhexasiloxane**

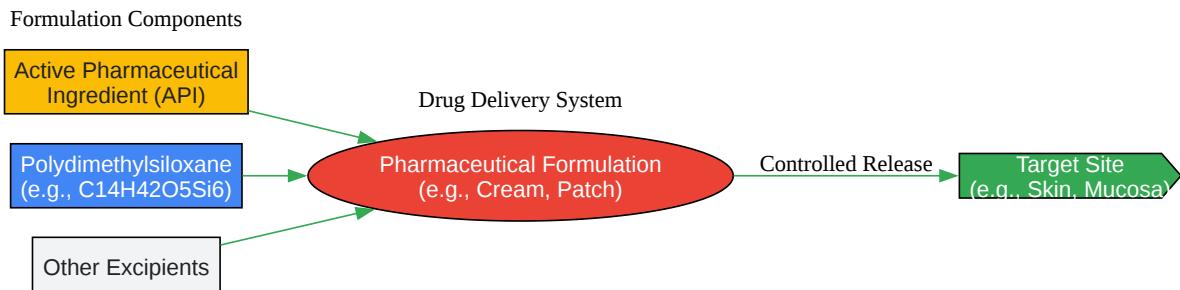
[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **Tetradecamethylhexasiloxane**.

Relevance to Drug Development

Direct biological activity or involvement in signaling pathways of

Tetradecamethylhexasiloxane has not been documented. However, its classification as a polydimethylsiloxane (PDMS) makes it relevant to the field of drug development, primarily as an excipient in various pharmaceutical formulations.[\[4\]](#)[\[6\]](#)[\[9\]](#)[\[10\]](#)


Polydimethylsiloxanes as Pharmaceutical Excipients

PDMS compounds are known for their biocompatibility, chemical inertness, and tunable physical properties.[\[9\]](#)[\[11\]](#) These characteristics have led to their use in:

- Topical Formulations: As emollients and for their spreading properties in creams and ointments.[\[5\]](#)[\[10\]](#)
- Transdermal Drug Delivery: As components of adhesives in patches.[\[4\]](#)[\[9\]](#)
- Lubrication: For medical devices such as syringes and as a lubricant in tablet and capsule manufacturing.
- Antifoaming Agents: In various pharmaceutical processes.

The use of PDMS can enhance the aesthetic properties of topical products, improve drug delivery, and act as a protective barrier on the skin.[\[5\]](#)

Diagram 2: Role of PDMS in Drug Delivery Systems

[Click to download full resolution via product page](#)

Caption: PDMS as an excipient in a drug delivery system.

Safety and Toxicology

Linear siloxanes are generally considered to have low toxicity.^[12] Studies on the metabolism of short-chain linear siloxanes indicate that they can be metabolized in biological systems.^[13] However, specific toxicological data for **Tetradecamethylhexasiloxane** is limited, and it is primarily handled as an industrial chemical.

Conclusion

Tetradecamethylhexasiloxane is a well-characterized linear siloxane with established industrial applications. For researchers in drug development, its relevance lies in its membership in the broader class of polydimethylsiloxanes, which are widely used as excipients. The biocompatibility and versatile physicochemical properties of PDMS make them valuable components in various drug delivery systems. While **Tetradecamethylhexasiloxane** itself may not be a primary focus of pharmaceutical research as an active ingredient, understanding its properties contributes to the broader knowledge of siloxane-based materials in biomedical and pharmaceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Tetradecamethylhexasiloxane [drugfuture.com]
- 4. Compounding with Silicones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. contractpharma.com [contractpharma.com]
- 6. Silicone Fluids - Pharmaceutical Grade - Liveo™ | Biesterfeld SE [biesterfeld.com]
- 7. TETRADECAMETHYLHEXASILOXANE | 107-52-8 [chemicalbook.com]
- 8. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdrnskin.com [mdrnskin.com]
- 13. Metabolites of hexamethyldisiloxane and decamethylcyclopentasiloxane in Fischer 344 rat urine--a comparison of a linear and a cyclic siloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tetradecamethylhexasiloxane (C₁₄H₄₂O₅Si₆)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090760#molecular-formula-c14h42o5si6-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com